methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Description
Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core. Key structural elements include:
- A tetrahydroindole scaffold with a ketone group at position 2.
- A methyl ester substituent at position 3.
- A furan-2-yl moiety at position 4.
- A methyl group at position 2.
Its synthesis likely involves cyclization reactions, though explicit details are absent in the provided materials.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 6-(furan-2-yl)-2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-8-13(15(18)19-2)14-10(16-8)6-9(7-11(14)17)12-4-3-5-20-12/h3-5,9,16H,6-7H2,1-2H3 |
InChI Key |
GCBYENNZRKKIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the indole core can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced indole derivatives.
Substitution: Halogenated or nitrated furan and indole compounds.
Scientific Research Applications
Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Compound A : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid
- Core Structure : Furo-isoindole fused system (vs. tetrahydroindole in the target compound).
- Substituents :
- Phenyl group at position 6 (vs. furan-2-yl in the target compound).
- Carboxylic acid at position 4 (vs. methyl ester at position 3).
- Synthesis : Formed via reaction of [3-(2-furyl)-2-propenyl]-phenylamine with maleic anhydride, leading to a hexacyclic structure .
- Interactions : Exhibits O–H···O hydrogen bonds and C–H···π interactions in crystal packing, enhancing thermal stability .
Compound B : 3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core Structure : Tetrahydroindole fused with a pyrazole ring (vs. standalone tetrahydroindole in the target compound).
- Substituents :
- 4-Chlorophenyl group (vs. furan-2-yl).
- Carbothioamide at position 1 (vs. methyl ester).
- Physical Properties : Melting point 210–211°C; IR shows C=O (1646 cm⁻¹) and C=S (1092 cm⁻¹) stretches .
Compound C : (4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide
- Core Structure : Pyrido-pyridazine system (vs. tetrahydroindole).
- Substituents: Difluoroindole and trifluoromethyl furan groups (vs. non-fluorinated substituents in the target compound). Carboxamide functional group (vs. methyl ester).
- Synthesis : Derived from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and aldehydes, highlighting fluorinated building blocks .
Structural and Electronic Effects
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Compound A forms O–H···O hydrogen bonds, influencing crystal packing and solubility . The target compound’s ester group may participate in weaker C–H···O interactions.
- Melting Points: Compound B’s high melting point (210–211°C) reflects strong intermolecular forces (e.g., hydrogen bonds and π-stacking) .
- Fluorine Effects: Compound C’s trifluoromethyl and difluoro groups enhance lipophilicity and metabolic stability, contrasting with the non-fluorinated target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
